molecular formula C16H18ClNO2S B10974649 N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10974649
M. Wt: 323.8 g/mol
InChI Key: JYBJDEDHNYYATJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-4-methylphenyl group and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction parameters and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonamide group can be reduced to form a sulfinamide or a thiol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products such as N-(3-azido-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide.

    Oxidation Reactions: Products such as N-(3-chloro-4-carboxyphenyl)-4-(propan-2-yl)benzene-1-sulfonamide.

    Reduction Reactions: Products such as N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfinamide.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA). This leads to the disruption of folic acid synthesis in bacteria, ultimately resulting in bacterial cell death. The compound targets the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a sulfonamide group.

    3-Chloro-4-methylphenyl isocyanate: This compound contains an isocyanate group instead of a sulfonamide group.

Uniqueness

N-(3-Chloro-4-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a propan-2-yl group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable in various applications.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-11(2)13-5-8-15(9-6-13)21(19,20)18-14-7-4-12(3)16(17)10-14/h4-11,18H,1-3H3

InChI Key

JYBJDEDHNYYATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)Cl

Origin of Product

United States

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